molecular formula C16H24N2O2 B11780710 tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate

tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate

Cat. No.: B11780710
M. Wt: 276.37 g/mol
InChI Key: DYKIUJSMWUAVMO-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O2. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with a phenyl group under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl 3-aminopiperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 3-formylpiperidine-1-carboxylate

Comparison: tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate is unique due to the presence of both an amino group and a phenyl group on the piperidine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, tert-Butyl 3-aminopiperidine-1-carboxylate lacks the phenyl group, which may result in different reactivity and biological activity .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 3-amino-3-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-11-7-10-16(17,12-18)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12,17H2,1-3H3

InChI Key

DYKIUJSMWUAVMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=CC=C2)N

Origin of Product

United States

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